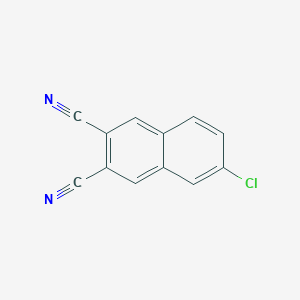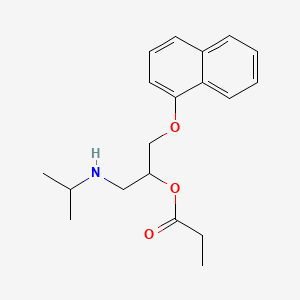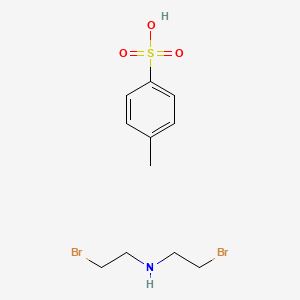
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid is a compound that combines a brominated ethanamine with a sulfonic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-bromoethyl)ethanamine typically involves the bromination of diethanolamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2-bromoethyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Elimination: Ethanolic potassium hydroxide (KOH) is often used for elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KCN can yield nitriles, while elimination reactions can produce alkenes .
Aplicaciones Científicas De Investigación
2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ethanamine moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: A precursor in the synthesis of 2-bromo-N-(2-bromoethyl)ethanamine.
Ethanamine, 2-phenoxy-N-(2-phenoxyethyl)-: Another brominated ethanamine derivative.
2,2’-(acetylimino)diethyl diacetate: A related compound with different functional groups.
Uniqueness
2-bromo-N-(2-bromoethyl)ethanamine is unique due to its combination of brominated ethanamine and sulfonic acid moieties. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
111992-96-2 |
|---|---|
Fórmula molecular |
C11H17Br2NO3S |
Peso molecular |
403.13 g/mol |
Nombre IUPAC |
2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H9Br2N/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-4-2-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2 |
Clave InChI |
RRFXSUWLFAORCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CBr)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
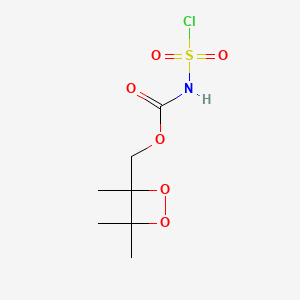
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
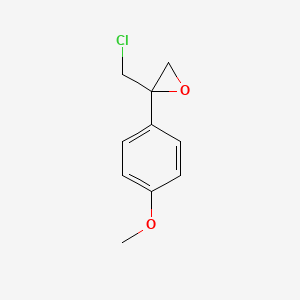
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
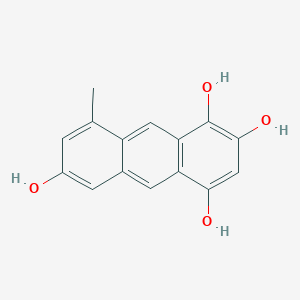
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
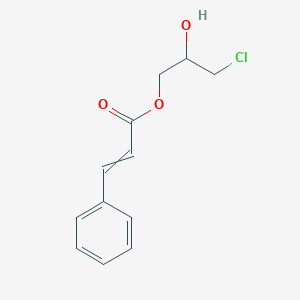
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
